4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one
Description
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is a boronic ester derivative featuring a phenyl group substituted with a pinacol-protected boron atom and an azetidin-2-one (a strained four-membered lactam ring). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity in forming carbon-carbon bonds .
Properties
Molecular Formula |
C15H20BNO3 |
|---|---|
Molecular Weight |
273.14 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-7-5-10(6-8-11)12-9-13(18)17-12/h5-8,12H,9H2,1-4H3,(H,17,18) |
InChI Key |
GLPXTUADPPXOPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one typically involves the following steps:
Formation of Azetidinone: The azetidinone ring is synthesized through cyclization reactions, often involving the use of specific reagents and conditions to ensure the formation of the four-membered ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the azetidinone ring or the dioxaborolane group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one has several scientific research applications:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and applications:
Key Findings from Comparative Analysis
However, its electron-withdrawing lactam may reduce electron density on the aryl ring, slightly lowering coupling efficiency relative to electron-donating substituents like morpholine .
Stability and Solubility :
- Piperidine and morpholine derivatives exhibit higher solubility in polar solvents due to their amine and ether functionalities, respectively . In contrast, the azetidin-2-one’s lactam ring confers moderate solubility, making it suitable for organic-phase reactions .
Biological Applications :
- The target compound’s benzyl carbonate derivative (e.g., NBC-modified RNase A) demonstrates tumor-selective activation via ROS-responsive cleavage, leveraging the boronic ester’s stability in physiological conditions . Morpholine and pyrazole analogs, however, are preferred in prodrug systems requiring rapid hydrolysis .
Material Science Applications: Morpholine-linked boronic esters are integral to donor-acceptor dyads in OLEDs due to their electron-rich nature, enhancing intramolecular charge transfer . The azetidin-2-one analog, with its electron-deficient lactam, may instead stabilize excited states in delayed fluorescence emitters .
Stability Under Physiological Conditions
Pinacol boronic esters generally exhibit hydrolytic stability at neutral pH but undergo rapid cleavage under acidic or oxidative conditions (e.g., tumor microenvironments) .
Biological Activity
The compound 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one can be described as follows:
- Molecular Formula : CHBNO
- Molecular Weight : 243.11 g/mol
- CAS Number : 269410-24-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor. Kinases are critical in signaling pathways involved in cell proliferation and survival, making them significant targets in cancer therapy. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth.
- Antioxidant Properties : The boron atom in the structure may contribute to antioxidant activities, which can protect cells from oxidative stress and damage.
Pharmacological Effects
The pharmacological profile of 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidin-2-one includes:
- Anticancer Activity : In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
Case Studies
-
Study on MDA-MB-231 Cells :
- Researchers evaluated the effects of the compound on MDA-MB-231 cells and observed a dose-dependent inhibition of cell proliferation.
- Results indicated that treatment led to a reduction in metastatic potential in vivo models.
- Kinase Inhibition Profile :
Data Table: Biological Activity Summary
| Activity Type | Target/Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 0.126 | Significant inhibition of proliferation |
| Kinase Inhibition | mTOR | Low Nanomolar | Selective inhibition observed |
| Antioxidant | N/A | N/A | Potential protective effects against oxidative stress |
Q & A
Q. Table 1: Representative Synthesis Data
| Reaction Type | Catalyst | Solvent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | 1,4-Dioxane | 27 | ≥97 | |
| Boronate Ester Formation | None | THF | 41 | 95.0 (GC) |
How do researchers characterize the structural integrity and purity of this compound, particularly in complex matrices?
Answer:
Advanced analytical techniques are employed:
- ¹H/¹³C NMR : Confirms boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and azetidinone carbonyl resonance (δ ~175 ppm) .
- HPLC-MS : Quantifies purity (>97%) and detects hydrolytic byproducts (e.g., free boronic acids) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidinone ring, critical for biological activity studies .
Note : Moisture-sensitive handling (e.g., amber glass storage under N₂) is essential to prevent boronate ester hydrolysis .
What mechanistic insights explain the compound’s reactivity in cross-coupling reactions, and how do electronic effects influence its performance?
Answer:
The electron-deficient azetidinone ring and electron-rich boronate ester create a push-pull electronic environment. Computational studies (DFT) suggest:
- The boronate group’s sp² hybridization facilitates transmetallation in Suzuki reactions .
- Steric hindrance from the tetramethyl dioxaborolane group slows oxidative addition but stabilizes intermediates .
- Substituent effects (e.g., para-substitution on phenyl) modulate reaction rates; electron-withdrawing groups enhance electrophilicity .
Contradiction Alert : Lower yields in some protocols (e.g., 27% vs. 41% ) may arise from competing protodeboronation under acidic conditions.
How can researchers resolve contradictions in reported solubility and stability data for this compound?
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) often stem from:
Q. Table 2: Stability Under Various Conditions
| Condition | Half-Life (h) | Degradation Product | Method | Source |
|---|---|---|---|---|
| pH 7.4 (RT) | 48 | Boronic acid | HPLC | |
| Dry N₂ (4°C) | >6 months | None | ¹H NMR |
What advanced applications does this compound have in medicinal chemistry, and how is its bioactivity validated?
Answer:
The azetidinone core serves as a β-lactam mimetic, enabling:
- Protease inhibition : Kinetic assays (e.g., fluorescence quenching) measure binding to serine hydrolases .
- PET Tracers : ¹⁸F-labeled derivatives are synthesized via boronate-assisted isotope exchange .
Challenges : Low cell permeability (logP ~2.1) necessitates prodrug strategies (e.g., esterification) .
What computational tools are recommended for modeling this compound’s reactivity and interactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
